Ethyl Indane-5-carboxylate

CAS No.: 105640-11-7

Cat. No.: VC2318382

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105640-11-7 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | ethyl 2,3-dihydro-1H-indene-5-carboxylate |

| Standard InChI | InChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3 |

| Standard InChI Key | MISHXOQPTHQOTJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(CCC2)C=C1 |

| Canonical SMILES | CCOC(=O)C1=CC2=C(CCC2)C=C1 |

Introduction

Chemical Identity and Structure

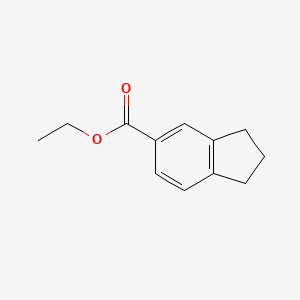

Ethyl Indane-5-carboxylate is characterized by its bicyclic structure that incorporates a dihydroindene moiety with an ethyl carboxylate functional group at the 5-position. This structural arrangement contributes to its distinctive chemical behavior and applications in organic synthesis.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 105640-11-7 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate |

| Alternative Names | 5-Indancarboxylic acid, ethyl ester; 1H-Indene-5-carboxylic acid, 2,3-dihydro-, ethyl ester |

| PubChem Compound ID | 330182 |

Structural Representation

The molecular structure features an indane core (a benzene ring fused with a cyclopentane ring) with a carboxylate group attached at the 5-position of the benzene portion. The carboxylate group is esterified with an ethyl group, resulting in the complete ethyl indane-5-carboxylate structure.

The compound can be represented through various structural notations that are valuable for computer-based chemical information systems:

| Notation Type | Representation |

|---|---|

| Standard InChI | InChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3 |

| Standard InChIKey | MISHXOQPTHQOTJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(CCC2)C=C1 |

| Canonical SMILES | CCOC(=O)C1=CC2=C(CCC2)C=C1 |

Physical and Chemical Properties

Ethyl Indane-5-carboxylate possesses specific physical and chemical properties that influence its behavior in storage, handling, and chemical reactions.

Physical Properties

The compound exists as a colorless to pale yellow liquid under standard conditions and exhibits characteristics typical of aromatic esters:

| Property | Value/Description |

|---|---|

| Physical State | Liquid |

| Appearance | Colorless to pale yellow |

| Odor | Pleasant, fruity |

| Boiling Point | 156°C at 20 mmHg |

| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water |

Chemical Properties

The chemical properties of Ethyl Indane-5-carboxylate are largely determined by the presence of both the indane ring system and the carboxylate functional group:

-

The carboxylate group can undergo various transformations typical of esters, including hydrolysis, transesterification, and reduction.

-

The indane core provides opportunities for functionalization at multiple positions.

-

The compound exhibits both aromatic and aliphatic character due to its fused ring system.

-

It can participate in electrophilic aromatic substitution reactions, although with selectivity influenced by the carboxylate group.

Synthesis Methods

Several synthetic routes to Ethyl Indane-5-carboxylate have been reported in the literature, demonstrating its accessibility through various methodologies.

Organolithium-Mediated Synthesis

One approach involves a multi-step process utilizing organolithium chemistry:

-

Starting with an alkyl iodide precursor

-

Treatment with tert-butyllithium (t-BuLi)

-

Followed by reaction with ethyl chloroformate under controlled conditions

This transformation proceeds through a complex mechanism involving lithium-iodine exchange, benzyne formation, cyclization, and trapping with ethyl chloroformate. The process creates the indane ring system with the carboxylate functionality appropriately positioned.

Cyclotrimerization Approach

An alternative synthetic pathway involves:

-

Preparation of a diyne monoester intermediate

-

Rhodium-catalyzed cyclotrimerization with TMS-acetylene

-

Subsequent hydrolysis to obtain the desired product

This method offers a different strategic approach to constructing the indane core with the carboxylate functionality.

Industrial-Scale Synthesis

For larger scale production, researchers have developed processes that routinely generate gram quantities of indane-5-carboxylate derivatives. These processes typically focus on optimizing yield, purity, and cost-effectiveness for commercial applications.

Applications in Organic Synthesis

Ethyl Indane-5-carboxylate serves as a versatile building block in organic synthesis, finding utility in multiple chemical transformations and synthetic pathways.

Role as a Synthetic Intermediate

The compound functions as a key intermediate in the synthesis of more complex molecules, particularly those requiring the indane structural motif:

-

It serves as a precursor for the synthesis of indanoylindoles, which possess interesting biological properties.

-

The carboxylate functionality provides a handle for further derivatization.

-

The compound can be hydrolyzed to the corresponding carboxylic acid, which can then undergo additional transformations.

Medicinal Chemistry Applications

In pharmaceutical research, Ethyl Indane-5-carboxylate has been utilized as a starting material for the synthesis of compounds with potential biological activities:

-

The indane scaffold appears in numerous bioactive compounds.

-

Derivatives and analogues synthesized from this compound may exhibit pharmacological properties.

-

Structure-activity relationship (SAR) studies often utilize such building blocks to develop new therapeutic candidates.

Reactivity Profile

The reactivity of Ethyl Indane-5-carboxylate is primarily dictated by its functional groups and structural features.

Carboxylate Group Reactions

The ester functionality can participate in various transformations:

-

Hydrolysis to form indane-5-carboxylic acid

-

Transesterification to form different esters

-

Reduction to form the corresponding alcohol

-

Amidation to form amide derivatives

Indane Core Reactions

The indane ring system can undergo several reactions:

-

Benzylic oxidation at the methylene positions

-

Birch reduction of the aromatic ring

-

Electrophilic aromatic substitution at available positions

-

Cycloaddition reactions

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Measures

To ensure safe handling, several precautionary measures are recommended:

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Parameter | Typical Value |

|---|---|

| Purity | 95-98% |

| Form | Liquid |

| Storage Temperature | Ambient/Room temperature |

| Common Uses | Research purposes, organic synthesis |

Market Presence

Multiple chemical suppliers offer Ethyl Indane-5-carboxylate, including:

-

VulcanChem

-

Sigma-Aldrich

-

Apollo Scientific

-

Achmem

-

Cymit Quimica

Each supplier may offer the compound with slight variations in purity, packaging, and pricing.

Research Applications

Ethyl Indane-5-carboxylate has been employed in various research contexts, demonstrating its utility across different areas of chemical investigation.

Synthetic Methodology Development

Researchers have utilized this compound in developing new synthetic methodologies:

-

As a model substrate for testing novel catalytic systems

-

In studies focused on developing selective functionalization strategies

-

For investigating reaction mechanisms involving carboxylate-containing substrates

Pharmaceutical Research

The indane scaffold present in Ethyl Indane-5-carboxylate holds significance in pharmaceutical research:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume